molecular formula C19H16N2O5 B12345514 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B12345514
M. Wt: 352.3 g/mol
InChI Key: XJHUJBYUAIIEGQ-UHFFFAOYSA-N
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Description

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, followed by the formation of the oxazole ring. The final step involves the coupling of the oxazole derivative with phenoxyacetamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the oxazole ring can produce amine derivatives .

Scientific Research Applications

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and oxazole moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methylpiperazin-1-yl)acetamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivities, making it a valuable compound for further research .

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H16N2O5/c22-19(11-23-15-4-2-1-3-5-15)20-10-14-9-17(26-21-14)13-6-7-16-18(8-13)25-12-24-16/h1-9H,10-12H2,(H,20,22)

InChI Key

XJHUJBYUAIIEGQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)COC4=CC=CC=C4

Origin of Product

United States

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